Tyrosyl-alanyl-glycine

描述

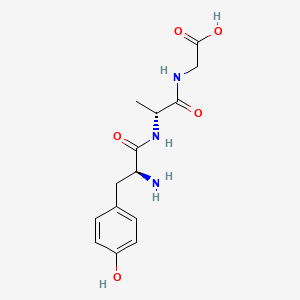

Structure

2D Structure

属性

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKEQQWXODGGZ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219793 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69537-64-0 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Tyrosyl-alanyl-glycine

An In-Depth Technical Guide to the Structure of Tyrosyl-alanyl-glycine (Tyr-Ala-Gly)

Introduction

This compound, commonly abbreviated as Tyr-Ala-Gly or YAG, is a tripeptide composed of three amino acid residues linked sequentially by peptide bonds. As an oligopeptide, its structure is fundamental to its chemical properties and biological function, which are of significant interest in various research domains, including biochemistry and pharmacology. This guide provides a detailed examination of the molecular architecture of Tyr-Ala-Gly, beginning with its constituent amino acids and culminating in the complete tripeptide structure.

Part 1: The Building Blocks: Constituent Amino Acids

All amino acids share a common backbone structure: a central alpha-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain known as the R-group.[1][2] It is the unique R-group that defines the identity and specific properties of each amino acid.

L-Tyrosine (Tyr, Y)

Tyrosine is an α-amino acid featuring a large, aromatic side chain. Its chemical name is (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid.[3] The key structural feature is a phenol group (a hydroxyl group attached to a benzene ring), which makes it a polar amino acid.[][5] This phenolic hydroxyl group is ionizable and can participate in hydrogen bonding, significantly influencing the peptide's solubility and interactions with other molecules.[]

L-Alanine (Ala, A)

Alanine is one of the simplest α-amino acids, with a methyl group (-CH₃) as its side chain.[1][7][8] Its chemical name is (2S)-2-aminopropanoic acid.[9] The small, non-polar, and aliphatic nature of its side chain makes Alanine hydrophobic.[8] In a peptide chain, it contributes to the hydrophobic interactions that drive protein folding.[8]

Glycine (Gly, G)

Glycine is the simplest of all proteinogenic amino acids, with a single hydrogen atom as its side chain.[2][10][11] Its chemical name is aminoethanoic acid.[12] This minimal side chain makes Glycine achiral, meaning it has no stereoisomers (L- or D- forms).[12] Its small size provides a high degree of conformational flexibility to the polypeptide chain, allowing for tighter turns and more compact structures.[2]

Part 2: Assembly of the Tripeptide: Peptide Bond Formation

Peptides are formed through a dehydration synthesis or condensation reaction, where the carboxyl group of one amino acid covalently links to the amino group of another.[13][14] This process involves the removal of a water molecule (H₂O) and results in the formation of a rigid, planar amide linkage known as a peptide bond (-CO-NH-).[13][14][15]

The synthesis of this compound proceeds in two steps:

-

Tyrosine + Alanine → Tyrosyl-alanine + H₂O: The carboxyl group (-COOH) of Tyrosine reacts with the amino group (-NH₂) of Alanine.

-

Tyrosyl-alanine + Glycine → this compound + H₂O: The carboxyl group of the newly formed dipeptide's C-terminal Alanine reacts with the amino group of Glycine.

By convention, peptide structures are written with the N-terminus (the amino acid with the free amino group) on the left and the C-terminus (the amino acid with the free carboxyl group) on the right.[16] Therefore, in Tyr-Ala-Gly, Tyrosine is the N-terminal residue and Glycine is the C-terminal residue.

Caption: Workflow of Tyr-Ala-Gly synthesis via sequential peptide bond formation.

Part 3: The Final Structure: this compound

The final structure of Tyr-Ala-Gly consists of a repeating backbone of (N-Cα-C) atoms from which the respective side chains of Tyrosine, Alanine, and Glycine project.

Key Structural Features:

-

N-Terminus: The free amino group (-NH₃⁺ at physiological pH) on the Tyrosine residue.

-

C-Terminus: The free carboxyl group (-COO⁻ at physiological pH) on the Glycine residue.

-

Peptide Bonds: Two amide linkages that connect the amino acid residues. Due to resonance, these bonds have partial double-bond character, making them planar and restricting rotation, which is a critical factor in the overall conformation of peptides and proteins.

-

Side Chains (R-groups): The phenolic group of Tyrosine, the methyl group of Alanine, and the hydrogen of Glycine. These groups dictate the peptide's overall properties, such as polarity, charge, and size.

Caption: Schematic diagram of the this compound (Tyr-Ala-Gly) structure.

Physicochemical Properties

The properties of the tripeptide are a composite of its constituent amino acids and its overall structure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O₅ | [17][18] |

| Molecular Weight | 309.32 g/mol | [17][18] |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | [19] |

| Formal Charge | 0 (at physiological pH ~7.4) | - |

| Classification | Oligopeptide |

Note: The IUPAC name assumes the L-stereoisomer for both Tyrosine and Alanine, which is the most common biological form.

Part 4: Stereochemistry and Conformational Flexibility

Stereochemistry is a critical aspect of peptide structure and function.

-

Tyrosine and Alanine: Both possess a chiral alpha-carbon. In biological systems, the L-configuration is almost exclusively found. The specific three-dimensional arrangement of atoms around these chiral centers is crucial for molecular recognition, such as binding to receptors or enzyme active sites.

-

Glycine: As an achiral amino acid, it lacks a stereocenter.[12] Its presence in a peptide chain introduces points of high rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This flexibility can be essential for the peptide to adopt the specific conformation required for its biological activity.

Conclusion

The structure of this compound is a precisely defined molecular entity determined by the sequence of its constituent amino acids—Tyrosine, Alanine, and Glycine—and the nature of the peptide bonds that link them. The N-terminal Tyrosine provides a polar aromatic side chain, the central Alanine adds a small hydrophobic character, and the C-terminal Glycine imparts significant conformational flexibility. This combination of properties, encoded in its primary structure, dictates the peptide's higher-order conformation and its ultimate function in a biological context. Understanding this fundamental structure is the first step for researchers and scientists in the field of drug development and biochemical analysis.

References

- 1. study.com [study.com]

- 2. Glycine: Structure, Properties, Uses & Formula | AESL [aakash.ac.in]

- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tyrosine - Wikipedia [en.wikipedia.org]

- 6. Tyrosine [webbook.nist.gov]

- 7. Alanine - Wikipedia [en.wikipedia.org]

- 8. jpt.com [jpt.com]

- 9. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. study.com [study.com]

- 11. Glycine - Wikipedia [en.wikipedia.org]

- 12. The glycine molecule in 3-D [biotopics.co.uk]

- 13. Peptide bond - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. study.com [study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | C14H19N3O5 | CID 5486959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ala-Tyr-Gly | C14H19N3O5 | CID 89858324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Tyr-Gly-Ala | C14H19N3O5 | CID 129647846 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of L-Tyrosyl-L-alanyl-glycine (YAG)

Executive Summary

L-Tyrosyl-L-alanyl-glycine (Tyr-Ala-Gly, YAG) is a tripeptide of significant interest in biochemical and pharmaceutical research. As a fundamental building block of larger proteins and a potential bioactive molecule itself, a comprehensive understanding of its chemical properties is paramount for its synthesis, characterization, and application. This guide provides an in-depth analysis of YAG, moving beyond simple data recitation to explain the causal relationships that govern its behavior. We will explore its molecular structure, physicochemical characteristics, synthesis and purification strategies, analytical characterization, and chemical stability. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Molecular Identity and Structure

The foundation of Tyr-Ala-Gly's chemical behavior lies in its unique arrangement of amino acid residues. Its structure combines an aromatic, phenolic residue (Tyrosine), a small, nonpolar aliphatic residue (Alanine), and the simplest, most flexible residue (Glycine).

Nomenclature and Key Identifiers

A consistent and unambiguous identification is critical for regulatory and research purposes. The key identifiers for L-Tyrosyl-L-alanyl-glycine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-((S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)propanamido)acetic acid | N/A |

| Sequence | Tyr-Ala-Gly (YAG) | N/A |

| Molecular Formula | C14H19N3O5 | [1] |

| Molecular Weight | 309.32 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |

| CAS Number | 69537-64-0 (refers to L-Tyr-D-Ala isomer) | [1] |

| PubChem CID | 5486959 (refers to L-Tyr-D-Ala isomer) | [1] |

| HMDB ID | HMDB0253030 |

Note: While some databases link the CAS number 69537-64-0 to Tyrosyl-alanyl-glycine, they often specify an L-Tyrosine and D-Alanine configuration.[1] This guide focuses on the L-L-L stereoisomer, which is more common in biological systems.

Stereochemistry and Conformation

The peptide is constructed from L-amino acids, resulting in a specific three-dimensional arrangement. The peptide bonds are planar, but rotation can occur around the Cα-C (ψ) and N-Cα (φ) bonds. The glycine residue, lacking a side chain, confers significant conformational flexibility to the C-terminus of the molecule.[2] In contrast, the bulkier side chains of Tyrosine and Alanine impose steric constraints. This combination of flexibility and constraint is crucial for its interaction with biological targets. The phenolic hydroxyl group of tyrosine, the N-terminal amine, and the C-terminal carboxyl group are key sites for hydrogen bonding, influencing both its conformation and its interactions with solvents and receptors.[2]

Physicochemical Properties

The macroscopic properties of YAG are a direct consequence of its molecular structure. These properties dictate its handling, formulation, and behavior in experimental assays.

Summary of Physicochemical Data

| Property | Value | Source / Method |

| Monoisotopic Mass | 309.13247072 Da | [1] |

| Topological Polar Surface Area | 142 Ų | [1] |

| Isoelectric Point (pI) | ~5.66 | Calculated |

| logP (predicted) | -1.9 to -3.1 | |

| Water Solubility | Limited (predicted) | |

| UV λmax | ~275-280 nm | Inferred (Tyrosine Chromophore) |

Isoelectric Point (pI) and Charge State

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. This property is critical for purification techniques like ion-exchange chromatography and for understanding its solubility, which is often minimal at the pI. The pI can be estimated by averaging the pKa values of the ionizable groups that flank the neutral zwitterion.

For Tyr-Ala-Gly, the relevant groups are:

-

C-terminal α-carboxyl group (-COOH): pKa₁ ≈ 2.20

-

N-terminal α-amino group (-NH₃⁺): pKa₂ ≈ 9.11

-

Tyrosine side chain (-OH): pKa₃ ≈ 10.07

The net charge of the peptide is zero between the deprotonation of the carboxyl group and the deprotonation of the amino group. Therefore, the pI is calculated as:

pI = (pKa₁ + pKa₂) / 2 = (2.20 + 9.11) / 2 = 5.66

At physiological pH (~7.4), the peptide will carry a net negative charge, as the pH is above its pI.

Solubility Profile

While the peptide contains polar groups, the presence of the aromatic tyrosine side chain limits its aqueous solubility.[2] It is classified as an oligopeptide, which generally have varying solubility. For laboratory use, dissolution is often achieved in small amounts of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by dilution with aqueous buffers.[2] It is crucial to assess solubility for any specific application, as peptide aggregation can occur at high concentrations, particularly near the pI.

Synthesis and Purification

The synthesis of Tyr-Ala-Gly is most efficiently achieved via Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. This methodology allows for the stepwise assembly of the peptide on a solid support, simplifying purification by washing away excess reagents after each step.

Recommended Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Tyr-Ala-Gly on a Rink Amide resin, which upon cleavage yields a C-terminal amide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be used.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated mixture to the drained resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat with fresh deprotection solution for 15 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Second Amino Acid Coupling (Alanine): Repeat step 2 using Fmoc-Ala-OH.

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (Tyrosine): Repeat step 2 using Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group is a protecting group for the tyrosine hydroxyl function, preventing side reactions. It is removed during the final cleavage step.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours. The TFA cleaves the peptide from the resin while simultaneously removing the tBu side-chain protecting group. TIS acts as a scavenger to trap reactive cations generated during this process.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

SPPS Workflow Visualization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude product from synthesis contains the target peptide along with deletion sequences and products of side reactions. RP-HPLC is the gold standard for purifying peptides to the high degree required for research and drug development.[3]

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetonitrile or DMSO), then dilute with Mobile Phase A.

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Run a linear gradient from ~5% to 50% Mobile Phase B over 30-40 minutes. The exact gradient must be optimized empirically. YAG is relatively polar and will elute at a lower acetonitrile concentration.

-

Detection: Monitor absorbance at 220 nm (peptide backbone) and 280 nm (tyrosine side chain).

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Analysis: Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[4] A combination of mass spectrometry, chromatography, and NMR spectroscopy provides a complete profile.[5]

Identity Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary tool for confirming the molecular weight of the peptide.[3]

Protocol:

-

Prepare a dilute solution of the purified peptide (~10-20 µM) in 50:50 water:acetonitrile with 0.1% formic acid. Formic acid aids in the protonation of the peptide, which is necessary for ESI.

-

Infuse the sample directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Results: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Calculated Monoisotopic Mass of C₁₄H₁₉N₃O₅ = 309.1325 Da

-

Expected m/z for [M+H]⁺ = 310.1403

-

Other adducts, such as [M+Na]⁺ (m/z 332.1222), may also be observed.

-

Purity Assessment by Analytical RP-HPLC

This method uses the same principles as preparative HPLC but on a smaller scale with a focus on resolution to quantify the purity of the final product.

Protocol:

-

Dissolve the lyophilized peptide in Mobile Phase A.

-

Inject a known amount onto an analytical C18 column.

-

Run a fast gradient (e.g., 5-95% B in 15 minutes).

-

Integrate the peak area of the chromatogram at 220 nm.

-

Purity Calculation: (Area of main peak / Total area of all peaks) x 100%. A purity of >95% is typically required for most research applications.

Structural Elucidation by NMR Spectroscopy

While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the peptide's covalent structure and sequence.[6] For a small peptide like YAG, 1D (¹H, ¹³C) and 2D (e.g., COSY, TOCSY) NMR experiments in a suitable solvent (like D₂O or DMSO-d₆) would be performed.

-

¹H NMR: One would expect to see distinct signals for the aromatic protons of tyrosine (~6.7-7.1 ppm), the α-protons of each residue, the β-protons of tyrosine, the methyl protons of alanine (~1.3 ppm), and the α-protons of glycine.

-

2D NMR: Experiments like TOCSY can be used to identify all protons within a single amino acid's spin system, while NOESY can reveal through-space proximities, helping to confirm the Tyr-Ala-Gly sequence.

Characterization Workflow Visualization

Chemical Reactivity and Stability

Understanding the stability of Tyr-Ala-Gly is crucial for its storage and use in assays where degradation could confound results. Peptides are susceptible to both chemical and enzymatic degradation.[2]

Peptide Bond Hydrolysis

The amide bonds linking the amino acids can be hydrolyzed. This reaction is catalyzed by strong acids or bases and is also temperature-dependent.[7] In aqueous solutions, YAG shows maximum stability at a pH of approximately 6.0.[7] At very low or high pH, the rate of hydrolysis increases significantly.

Side Chain Reactivity

The phenolic ring of the tyrosine residue is the most reactive site on the peptide.

-

Oxidation: The phenol group is susceptible to oxidation, which can occur in the presence of metal ions or reactive oxygen species. This can lead to the formation of dityrosine cross-links or other modified species, which is a key consideration during synthesis and storage.[2]

-

Photodissociation: The tyrosine chromophore absorbs UV light, and intense UV exposure can lead to specific fragmentation of the Cα-Cβ bond of the tyrosine residue.[8]

Recommended Storage Conditions

-

Solid Form: As a lyophilized powder, Tyr-Ala-Gly is stable for extended periods. It should be stored at -20°C or lower in a desiccated environment to prevent moisture uptake and hydrolysis.

-

In Solution: Stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, use a buffer close to pH 6 for maximal stability and consider sterile filtering to prevent microbial growth.[7]

Conclusion

L-Tyrosyl-L-alanyl-glycine is a tripeptide whose chemical properties are a nuanced interplay of its constituent amino acids. Its synthesis via SPPS is straightforward but requires careful control of protecting group strategy and purification via RP-HPLC to achieve high purity. A multi-technique approach to characterization, employing MS, HPLC, and NMR, is essential for validating its identity and integrity. The peptide's stability is governed primarily by pH-dependent hydrolysis of its peptide bonds and the reactivity of its tyrosine side chain. By understanding and controlling for these properties, researchers can confidently utilize Tyr-Ala-Gly in a wide range of scientific and drug development applications.

References

- 1. This compound | C14H19N3O5 | CID 5486959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyrosyl-alanyl-phenylalanyl-glycine (78700-74-0) for sale [vulcanchem.com]

- 3. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific UV photodissociation of tyrosyl-containing peptides in multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Classification of Tyrosyl-alanyl-glycine as a Putative Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the classification of the tripeptide Tyrosyl-alanyl-glycine (Tyr-Ala-Gly). Contrary to the established characteristics of endogenous neuropeptides, current scientific evidence does not support the classification of Tyr-Ala-Gly as a neuropeptide. Neuropeptides are signaling molecules synthesized from larger precursor proteins within neurons, a criterion that Tyr-Ala-Gly does not meet. It has been identified in human blood but is categorized as part of the human exposome, suggesting an exogenous origin rather than endogenous production as a signaling molecule. This guide provides a comparative framework, contrasting the known attributes of Tyr-Ala-Gly with the defining hallmarks of neuropeptides. Furthermore, it outlines a comprehensive suite of experimental protocols to rigorously investigate the potential bioactivity and neuromodulatory properties of this tripeptide, offering a roadmap for researchers in the field.

Introduction: The Neuropeptide Classification Challenge

Neuropeptides represent a diverse class of signaling molecules crucial for intricate neuronal communication.[1][2][3] They are defined by a specific set of characteristics that distinguish them from classical neurotransmitters and other bioactive molecules. A molecule must meet several key criteria to be classified as a neuropeptide.[4] This guide critically examines the tripeptide this compound (Tyr-Ala-Gly) within this established framework. While small peptides can exhibit significant activity within the central nervous system (CNS), the designation of "neuropeptide" carries specific implications for biosynthesis, storage, release, and mechanism of action.

This compound: A Biochemical Profile

This compound is a tripeptide composed of the amino acids tyrosine, alanine, and glycine.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H19N3O5 | PubChem[5] |

| Molecular Weight | 309.32 g/mol | PubChem[5] |

| Synonyms | TAG peptide, Tyr-Ala-Gly | PubChem[5] |

| Classification | Oligopeptide | HMDB[6] |

Notably, the Human Metabolome Database identifies this compound as a compound found in human blood, but classifies it as "not a naturally occurring metabolite," suggesting it is part of the human exposome from external sources.[6]

Comparative Analysis: this compound vs. Classical Neuropeptides

A rigorous evaluation of Tyr-Ala-Gly against the defining characteristics of neuropeptides reveals a significant divergence.

| Hallmark of a Neuropeptide | Established Characteristics of Neuropeptides | Evidence for this compound | Classification Assessment |

| Biosynthesis | Synthesized as part of a larger prepropeptide precursor protein on ribosomes.[1][2][7] | No evidence of a precursor protein or gene encoding for Tyr-Ala-Gly. | Does not meet criterion. |

| Processing | Undergoes post-translational modification, including proteolytic cleavage in the endoplasmic reticulum and Golgi apparatus.[2][7][8] | Not applicable as there is no known precursor. | Does not meet criterion. |

| Storage | Packaged into large dense-core vesicles in the neuron.[1][2] | No evidence of storage in neuronal vesicles. | Does not meet criterion. |

| Release | Released from various neuronal sites, including the synaptic cleft, cell body, and axon, upon stimulation.[2][3] | No documented evidence of regulated release from neurons. | Does not meet criterion. |

| Receptor Interaction | Typically bind with high affinity to G protein-coupled receptors (GPCRs).[1][4] | No identified specific receptor. | Does not meet criterion. |

Based on this comparative analysis, This compound does not meet the fundamental criteria to be classified as an endogenous neuropeptide.

Investigating the Bioactive Potential of this compound: A Technical Guide

Despite not being a classical neuropeptide, Tyr-Ala-Gly could still possess neuromodulatory or other bioactive properties if it reaches the CNS. The following sections provide a detailed experimental roadmap to investigate this potential.

Synthesis of this compound

To conduct biological assays, a pure and well-characterized sample of the peptide is required. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.[6][9][10][11][12]

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with Fmoc-Glycine.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from glycine.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling (Alanine): Activate Fmoc-Alanine-OH with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add this solution to the resin and allow it to react to form the Gly-Ala dipeptide.

-

Washing: Wash the resin with DMF.

-

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from alanine.

-

Washing: Wash the resin with DMF.

-

Amino Acid Coupling (Tyrosine): Activate Fmoc-Tyrosine(tBu)-OH with HBTU/HOBt and DIEA in DMF and couple it to the deprotected alanine on the resin.

-

Washing: Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the final Fmoc group from tyrosine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

In Silico and In Vitro Screening for Potential Targets

With the synthesized peptide, the next step is to identify potential biological targets.

Utilize computational tools and databases to predict potential protein targets for Tyr-Ala-Gly based on its structure and chemical properties. This can provide initial hypotheses for experimental validation.

To determine if Tyr-Ala-Gly interacts with known neuropeptide or neurotransmitter receptors, competitive radioligand binding assays are essential.[13][14][15][16][17]

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest (e.g., opioid, dopamine, or other GPCRs) or from brain tissue homogenates.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a known radiolabeled ligand for the receptor of interest, and varying concentrations of unlabeled Tyr-Ala-Gly.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of Tyr-Ala-Gly to determine the half-maximal inhibitory concentration (IC50) and calculate the binding affinity (Ki).

Functional Assays to Determine Neuronal Effects

Should binding be observed, or to test for non-receptor-mediated effects, functional assays are necessary.

This assay determines if Tyr-Ala-Gly can modulate the release of known neuropeptides or neurotransmitters from brain tissue.[18][19][20]

-

Tissue Preparation: Dissect and prepare hypothalamic explants from a model organism (e.g., mouse or rat).

-

Perifusion: Place the explants in a perifusion chamber and equilibrate with artificial cerebrospinal fluid (aCSF).

-

Basal Release: Collect fractions of the perifusate to measure the basal release of the neurotransmitter/neuropeptide of interest.

-

Stimulation: Apply Tyr-Ala-Gly to the perifusion medium and collect fractions. A depolarizing stimulus (e.g., high potassium chloride) can be used as a positive control.

-

Quantification: Measure the concentration of the released substance in the collected fractions using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Analysis: Compare the release during Tyr-Ala-Gly application to the basal release to determine its effect.

Patch-clamp electrophysiology on cultured neurons or brain slices can directly measure the effects of Tyr-Ala-Gly on neuronal excitability.

-

Preparation: Prepare acute brain slices or cultured primary neurons.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

Baseline: Record baseline electrical activity (e.g., resting membrane potential, firing frequency).

-

Application: Perfuse the slice or culture with a known concentration of Tyr-Ala-Gly.

-

Measurement: Record any changes in membrane potential, input resistance, or the frequency and amplitude of spontaneous postsynaptic currents.

-

Washout: Wash out the peptide to see if the effects are reversible.

Investigating Endogenous Presence

To challenge the current understanding that Tyr-Ala-Gly is exogenous, sensitive analytical techniques can be employed to search for its presence in the CNS.

-

Tissue Extraction: Homogenize brain tissue (e.g., hypothalamus, cortex) under conditions that preserve peptides and prevent degradation.

-

Separation: Separate the peptides in the extract using liquid chromatography.

-

Mass Spectrometry: Analyze the separated peptides using high-resolution tandem mass spectrometry (MS/MS).[21][22][23]

-

Data Analysis: Compare the fragmentation pattern of any detected peptide with a mass corresponding to Tyr-Ala-Gly against the fragmentation pattern of the synthesized standard. This allows for definitive identification.

Conclusion

Based on the current body of scientific literature, This compound is not classified as an endogenous neuropeptide. Its apparent exogenous origin and the lack of evidence for the key biosynthetic and functional hallmarks of neuropeptides preclude this classification. However, the presence of this tripeptide in human blood warrants further investigation into its potential bioactive or neuromodulatory properties, should it cross the blood-brain barrier. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach for researchers to elucidate the true biological role, if any, of this compound in the central nervous system.

References

- 1. Neuropeptide - Wikipedia [en.wikipedia.org]

- 2. sysy.com [sysy.com]

- 3. Neuropeptide signalling systems – an underexplored target for venom drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kenhub.com [kenhub.com]

- 5. researchgate.net [researchgate.net]

- 6. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuropeptides - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 16. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. An in vitro method to evaluate regulation of neuropeptide release from dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of neuropeptide release: in vitro and in vivo procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identifying and measuring endogenous peptides through peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

The Tripeptide Tyr-Ala-Gly: A Technical Guide to Investigating its Potential Role in Cell Signaling

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain peptides are emerging as critical regulators of cellular processes, offering a vast and largely untapped resource for therapeutic innovation. This guide focuses on the tripeptide Tyr-Ala-Gly (YAG), a molecule of interest due to the established signaling roles of its constituent amino acids and related peptide structures. While direct evidence for YAG's function in cell signaling is nascent, this document provides a comprehensive framework for its investigation. We will explore a hypothesized mechanism of action centered on receptor tyrosine kinase (RTK) engagement, and detail the requisite experimental protocols to rigorously test this hypothesis. This guide is intended to serve as a roadmap for researchers seeking to elucidate the biological significance of YAG and unlock its potential as a novel signaling molecule.

Introduction: The Emerging Significance of Bioactive Peptides

Bioactive peptides, short chains of amino acids, are pivotal to a multitude of physiological functions.[1] Unlike large protein hormones, these smaller molecules can exhibit high specificity and potency, with favorable characteristics for therapeutic development, including lower toxicity and immunogenicity.[2] Tripeptides, in particular, have been shown to modulate key cellular pathways, such as the transforming growth factor-beta (TGF-β) signaling cascade, which is crucial for tissue regeneration and extracellular matrix (ECM) remodeling.[3] The tripeptide Lys-Pro-Val (KPV), for example, demonstrates anti-inflammatory effects.[4]

The subject of this guide, Tyr-Ala-Gly (YAG), is a tripeptide whose biological role is yet to be fully elucidated. However, the presence of a tyrosine residue at the N-terminus is particularly noteworthy. Tyrosine is a key substrate for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction that governs cellular processes like growth, differentiation, and metabolism.[5][6] Furthermore, the dipeptide Tyr-Ala (YA) has been shown to possess antioxidant properties and the ability to modulate the PI3K/Akt signaling pathway, a critical downstream effector of many growth factor receptors.[7][8]

This guide puts forth the hypothesis that Tyr-Ala-Gly acts as an extracellular signaling molecule, potentially by binding to and modulating the activity of a cell surface receptor, likely a receptor tyrosine kinase (RTK). We will provide a detailed, step-by-step approach to investigating this hypothesis, from peptide synthesis and characterization to in-depth cellular and molecular analyses.

Hypothesized Signaling Pathway of Tyr-Ala-Gly

We propose that YAG functions as a ligand for a yet-to-be-identified RTK. Upon binding, YAG could induce receptor dimerization and autophosphorylation of intracellular tyrosine residues. This phosphorylation event would then create docking sites for downstream signaling proteins containing SH2 domains, initiating a signaling cascade that could culminate in changes in gene expression and cellular behavior. A plausible downstream pathway to investigate, given the known activity of the Tyr-Ala dipeptide, is the PI3K/Akt pathway.

Caption: Hypothesized YAG signaling pathway.

Experimental Validation: A Phased Approach

The investigation into YAG's signaling role can be systematically approached in three phases:

-

Phase 1: Peptide Synthesis, Purification, and Characterization.

-

Phase 2: Receptor Interaction and Initial Cellular Screening.

-

Phase 3: Downstream Signaling Pathway Elucidation.

Phase 1: Tyr-Ala-Gly Synthesis and Quality Control

The foundation of any study on a bioactive peptide is the availability of a highly pure and well-characterized sample.

3.1.1. Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the recommended method for producing YAG due to its efficiency and the high purity of the resulting product.[9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis of Tyr-Ala-Gly

-

Resin Preparation: Start with a pre-loaded Glycine-Wang resin.

-

Deprotection: Remove the Fmoc protecting group from the glycine residue using a 20% piperidine solution in dimethylformamide (DMF).

-

Amino Acid Coupling (Alanine): Activate Fmoc-Ala-OH with a coupling reagent such as HBTU in the presence of a base like DIEA, and couple it to the deprotected glycine on the resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Deprotection and Coupling (Tyrosine): Repeat the deprotection and coupling steps with Fmoc-Tyr(tBu)-OH. The t-butyl group protects the hydroxyl group of tyrosine.

-

Final Deprotection: Remove the final Fmoc group from the N-terminal tyrosine.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

3.1.2. Purification and Characterization

Purification is critical to remove by-products from the synthesis.[11]

Experimental Protocol: HPLC Purification and Mass Spectrometry Analysis

-

Purification: Purify the crude YAG peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9]

-

Fraction Collection and Analysis: Collect fractions and analyze them for purity using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified YAG peptide.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) to verify the molecular weight (Expected: 309.32 g/mol ) and analytical HPLC to assess purity (>95%).[12]

| Parameter | Expected Value |

| Molecular Formula | C14H19N3O5 |

| Molecular Weight | 309.32 g/mol |

| Purity (HPLC) | >95% |

Table 1: Physicochemical Properties of Tyr-Ala-Gly. [12]

Phase 2: Receptor Interaction and Cellular Screening

With a pure sample of YAG, the next step is to determine if it interacts with cells and elicits a biological response.

3.2.1. Cell Viability and Proliferation Assays

It is crucial to first establish a non-toxic concentration range for YAG.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a cell line of interest (e.g., a fibroblast or epithelial cell line) in a 96-well plate.

-

Treatment: Treat the cells with a range of YAG concentrations (e.g., 1 nM to 100 µM) for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: Measure the absorbance at 570 nm.

3.2.2. Receptor Binding Assays

To test the hypothesis that YAG binds to a cell surface receptor, a competitive binding assay can be employed. This requires a labeled version of YAG (e.g., biotinylated or radiolabeled).

Experimental Protocol: Competitive Binding Assay

-

Cell Preparation: Prepare intact cells or membrane fractions from a responsive cell line.

-

Incubation: Incubate the cells/membranes with a fixed concentration of labeled YAG and increasing concentrations of unlabeled YAG.

-

Separation: Separate bound from free labeled YAG (e.g., by filtration or centrifugation).

-

Quantification: Quantify the amount of bound labeled YAG.

-

Data Analysis: Plot the percentage of bound labeled YAG against the concentration of unlabeled YAG to determine the binding affinity (IC50).

Phase 3: Downstream Signaling Pathway Elucidation

If YAG demonstrates specific binding and elicits a cellular response, the final phase is to dissect the intracellular signaling cascade.

3.3.1. Tyrosine Phosphorylation Analysis

The initial step in the proposed RTK signaling pathway is receptor autophosphorylation.

Experimental Protocol: Western Blotting for Phosphotyrosine

-

Cell Treatment: Treat serum-starved cells with YAG for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphotyrosine (p-Tyr), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the phosphorylation of a protein band corresponding to the molecular weight of a potential RTK would be indicative of YAG-induced activation.

3.3.2. Analysis of the PI3K/Akt Pathway

To investigate the downstream signaling, the phosphorylation status of key components of the PI3K/Akt pathway can be assessed.

Experimental Protocol: Analysis of Akt Phosphorylation

-

Cell Treatment and Lysis: Follow the same procedure as for the phosphotyrosine analysis.

-

Immunoblotting: Probe membranes with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473 and/or Thr308) and total Akt.

-

Quantification: Quantify the band intensities to determine the ratio of p-Akt to total Akt. An increase in this ratio upon YAG treatment would support the involvement of the PI3K/Akt pathway.

Caption: Experimental workflow for investigating YAG signaling.

Concluding Remarks and Future Directions

The tripeptide Tyr-Ala-Gly holds untapped potential as a novel signaling molecule. The experimental framework outlined in this guide provides a rigorous and systematic approach to investigating its biological function. Successful elucidation of a YAG-mediated signaling pathway could open new avenues for therapeutic intervention in a variety of disease contexts. Future research should focus on identifying the specific receptor for YAG, exploring its role in more complex biological systems such as 3D cell cultures and in vivo models, and investigating its potential cross-talk with other signaling pathways. The journey to understanding the full therapeutic potential of Tyr-Ala-Gly begins with the foundational research proposed herein.

References

- 1. Peptide assay kit [profoldin.com]

- 2. Frontiers | Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation [frontiersin.org]

- 3. scandasia.com [scandasia.com]

- 4. KPV tripeptide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosine kinases enhance the function of glycine receptors in rat hippocampal neurons and human α1β glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice | MDPI [mdpi.com]

- 8. Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. Tyr-Gly-Ala | C14H19N3O5 | CID 129647846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tyrosyl-Alanyl-Glycine: A Technical Guide to its Synthesis, Characterization, and Historical Context

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide Tyrosyl-alanyl-glycine (Tyr-Ala-Gly). While not a naturally occurring metabolite, its presence in the human exposome and its representative structure make it an excellent case study for modern peptide synthesis and analytical methodologies. This document delves into the historical context of peptide discovery, details state-of-the-art synthetic protocols for Tyr-Ala-Gly, and provides in-depth procedures for its purification and characterization. This guide is intended to be a practical resource for researchers in peptide chemistry and drug development, offering both theoretical grounding and actionable laboratory protocols.

Introduction: The Scientific Trajectory of a Tripeptide

The journey of understanding peptides began with the pioneering work of scientists like Emil Fischer, who first introduced the term "peptide" in 1902.[1] The subsequent century witnessed groundbreaking advancements, from the first solution-phase synthesis of oxytocin by Vincent du Vigneaud in 1953 to the revolutionary solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield in the 1960s, a discovery that earned him the Nobel Prize in Chemistry.[2][3] These innovations transformed the field, enabling the routine construction of complex peptide chains.

This compound (Tyr-Ala-Gly) itself does not have a storied history of discovery as a bioactive molecule. Instead, its significance lies in its identity as a member of the human exposome—the collection of all external environmental exposures throughout an individual's life.[4] It has been identified in human blood, not as a product of human metabolism, but as a compound originating from external sources.[4] This makes Tyr-Ala-Gly a fascinating subject not for its endogenous role, but as a chemical entity that can be meticulously synthesized and studied, providing a perfect model for the application of fundamental peptide chemistry techniques.

This guide, therefore, uses this compound as a framework to explore the core principles and practices of peptide science. We will detail its synthesis, purification, and characterization, providing a robust technical narrative for scientists and researchers.

Physicochemical Properties of this compound

A thorough understanding of a peptide's physicochemical properties is foundational to its synthesis and application. The characteristics of Tyr-Ala-Gly are dictated by its constituent amino acids: the hydrophilic and aromatic Tyrosine, the small and hydrophobic Alanine, and the conformationally flexible Glycine.

| Property | Value | Source |

| Molecular Formula | C14H19N3O5 | [5] |

| Molecular Weight | 309.32 g/mol | [5] |

| IUPAC Name | 2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | [5] |

| CAS Number | 69537-64-0 | [5] |

These fundamental properties are the starting point for the subsequent synthetic and analytical procedures.

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of a tripeptide like Tyr-Ala-Gly can be approached through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice between these depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS): The Modern Workhorse

SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation.[3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: Fmoc-based Solid-Phase Peptide Synthesis Workflow for Tyr-Ala-Gly.

-

Resin Preparation: Start with a pre-loaded Glycine Wang resin or attach Fmoc-Gly-OH to a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (DCM) followed by dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of Glycine.

-

Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol (IPA) to remove excess piperidine and byproducts.

-

Amino Acid Coupling (Alanine): Activate Fmoc-Ala-OH with a coupling agent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Repeat the washing step as in step 3.

-

Repeat Deprotection and Coupling for Tyrosine: Repeat the deprotection and coupling steps using Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group on the Tyrosine side chain prevents unwanted side reactions.

-

Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal Tyrosine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water, to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis: The Classic Approach

While largely superseded by SPPS for routine synthesis, solution-phase synthesis remains valuable for large-scale production and for peptides that are difficult to synthesize on a solid support.[6] This method involves coupling protected amino acids in a suitable solvent, followed by deprotection and purification of the intermediate di- and tripeptides.

Caption: Solution-Phase Synthesis Workflow for Tyr-Ala-Gly.

-

Dipeptide Formation (Ala-Gly):

-

Protect the amino group of Alanine with a Boc group (Boc-Ala-OH) and the carboxyl group of Glycine as a methyl ester (H-Gly-OMe).

-

Couple Boc-Ala-OH and H-Gly-OMe using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt).

-

Purify the resulting Boc-Ala-Gly-OMe by crystallization or column chromatography.

-

-

Dipeptide Deprotection:

-

Remove the Boc group from Boc-Ala-Gly-OMe using TFA in DCM to yield H-Ala-Gly-OMe.

-

-

Tripeptide Formation (Tyr-Ala-Gly):

-

Couple Boc-Tyr(tBu)-OH with the deprotected dipeptide H-Ala-Gly-OMe using a suitable coupling agent.

-

Purify the resulting protected tripeptide, Boc-Tyr(tBu)-Ala-Gly-OMe.

-

-

Final Deprotection:

-

Saponify the methyl ester using a mild base like sodium hydroxide in a methanol/water mixture.

-

Treat the resulting peptide with a strong acid like TFA to remove the Boc and tBu protecting groups simultaneously.

-

-

Final Purification: Purify the final product, H-Tyr-Ala-Gly-OH, using RP-HPLC.

Purification: Isolating the Target Peptide

Regardless of the synthetic method, the crude peptide product will contain impurities such as truncated or deletion sequences, and byproducts from protecting groups. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[7][8]

RP-HPLC Protocol for Tyr-Ala-Gly Purification

-

Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent, often the aqueous component of the mobile phase. Filter the sample to remove any particulate matter.

-

Column and Solvents:

-

Column: A C18 stationary phase is typically used for peptides of this size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Elute the peptide from the column using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 60% B over 30 minutes. The hydrophobic nature of the Tyrosine and Alanine residues will determine its retention time.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm and 280 nm (due to the Tyrosine residue).

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the desired purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization: Confirming Identity and Purity

Once purified, the identity and purity of the synthesized Tyr-Ala-Gly must be confirmed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the peptide, confirming that the correct sequence has been synthesized.[4][9]

Caption: Mass Spectrometry Workflow for Peptide Analysis.

-

Expected Mass: The theoretical monoisotopic mass of Tyr-Ala-Gly (C14H19N3O5) is approximately 309.13 Da. Electrospray ionization (ESI) would be expected to show a prominent ion at m/z 310.14 [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed structural information, confirming the amino acid composition and sequence.[10][11] For a tripeptide, 1D and 2D NMR experiments can unambiguously determine the structure.

-

1D ¹H NMR: Will show characteristic peaks for the aromatic protons of Tyrosine, the methyl protons of Alanine, and the alpha and amide protons of all three residues.

-

2D NMR (COSY, TOCSY, HSQC): These experiments are used to assign all proton and carbon signals and to confirm the connectivity within each amino acid residue.

-

2D NMR (NOESY, ROESY): Can be used to establish the sequence by observing through-space correlations between protons on adjacent residues.

Conclusion

While this compound may not be a peptide of major known biological significance, its simple, well-defined structure makes it an ideal model for demonstrating the core techniques of peptide science. This guide has provided a comprehensive, technically-grounded overview of its synthesis, purification, and characterization. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers, enabling them to apply these fundamental principles to their own peptide-related research and development endeavors. The journey of this simple tripeptide, from its identification in the human exposome to its de novo synthesis in the laboratory, encapsulates the power and precision of modern peptide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H19N3O5 | CID 5486959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]

Tyrosyl-alanyl-glycine CAS number and identifiers

An In-depth Technical Guide to the Synthesis and Characterization of Tyrosyl-alanyl-glycine

Introduction

This compound (Tyr-Ala-Gly or YAG) is a tripeptide composed of the amino acids L-tyrosine, D-alanine, and glycine. While its sequence is simple, it represents a fundamental model for understanding the principles of peptide chemistry. Although identified in human blood as part of the human exposome, extensive literature on the specific biological function of the isolated Tyr-Ala-Gly tripeptide is notably scarce. However, its constituent sequence appears in larger, biologically active peptides, such as the synthetic opioid peptide biphalin, where a Tyr-D-Ala-Gly-Phe motif is crucial for receptor affinity[1][2][3].

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a detailed, field-proven framework for the synthesis, purification, and analytical characterization of this compound. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. This document is designed to be a practical tool for any scientist who may need to synthesize, handle, or analyze this peptide, whether as a building block for more complex molecules, a model for analytical methods development, or a reference standard.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identifiers and properties is the foundation of all subsequent research. This compound is registered and cataloged across multiple chemical and biological databases. The stereochemistry specified in the primary CAS entry indicates an L-tyrosine residue followed by a D-alanine residue.

| Identifier Type | Value | Source |

| CAS Number | 69537-64-0 | PubChem[4] |

| PubChem CID | 5486959 | PubChem[4] |

| Molecular Formula | C₁₄H₁₉N₃O₅ | PubChem[4] |

| Sequence | H-Tyr-D-Ala-Gly-OH | PubChem[4] |

| IUPAC Name | 2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | PubChem[4] |

| Molecular Weight | 309.32 g/mol | PubChem[4] |

| Monoisotopic Mass | 309.13247072 Da | PubChem[4] |

| InChIKey | DLZKEQQWXODGGZ-KCJUWKMLSA-N | PubChem[4] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem[4] |

| ChEMBL ID | CHEMBL190254 | PubChem[4] |

| HMDB ID | HMDB0253030 | Human Metabolome Database |

| Topological Polar Surface Area | 142 Ų | PubChem[4] |

| Computed XLogP3 | -3.6 | PubChem[4] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for routine peptide production due to its efficiency and ease of purification compared to solution-phase methods[5]. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is employed, offering robust, high-yield synthesis with orthogonal protection that allows for selective deprotection under mild conditions[6][7].

The overall workflow involves anchoring the C-terminal amino acid (Glycine) to a solid support (resin), followed by sequential addition of the subsequent amino acids (D-alanine, then L-tyrosine). Each cycle consists of Nα-Fmoc deprotection and a coupling step.

References

- 1. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | C14H19N3O5 | CID 5486959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] Solid phase synthesis | Semantic Scholar [semanticscholar.org]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

The Tripeptide Tyr-Ala-Gly: A Technical Guide to Predicted Bioactivity and Experimental Validation

Introduction

Food-derived bioactive peptides represent a frontier in the development of functional foods and novel therapeutics. These short-chain amino acid sequences, encrypted within parent proteins, can exert specific physiological effects upon release. The tripeptide Tyrosyl-Alanyl-Glycine (Tyr-Ala-Gly, YAG) is a sequence of particular interest due to the established bioactivities of its constituent amino acids and related peptide structures. The presence of a tyrosine residue at the N-terminus is a strong predictor of antioxidant potential, while the overall composition suggests possibilities for other activities, including antihypertensive and antidiabetic effects.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the predicted biological activities of Tyr-Ala-Gly. It moves beyond a simple listing of possibilities to detail the in silico predictive methodologies, provide robust, step-by-step protocols for in vitro validation, and discuss the potential molecular mechanisms underpinning its bioactivity. The structure is designed to follow a logical progression from computational prediction to experimental confirmation, reflecting a modern workflow in bioactive peptide discovery[1][2].

Part 1: In Silico Prediction of Tyr-Ala-Gly Bioactivity

The initial screening of bioactive peptides is now dominated by in silico approaches, which are cost-effective and time-efficient methods for predicting the biological potential of peptide sequences before undertaking expensive and laborious laboratory work[3]. These tools utilize extensive databases of experimentally verified bioactive peptides to calculate the probability that a query sequence will exhibit a specific activity.

For Tyr-Ala-Gly, a typical in silico analysis would involve submitting the "YAG" sequence to several specialized web servers. The rationale is to build a consensus prediction by cross-referencing the outputs from multiple algorithms.

Key Predictive Platforms and Likely Findings:

-

BIOPEP Database: This is one of the most comprehensive resources for bioactive peptides[3]. A query of Tyr-Ala-Gly would likely flag it for potential Angiotensin-Converting Enzyme (ACE) inhibitory and Dipeptidyl Peptidase-IV (DPP-IV) inhibitory activities based on profiles of known active di- and tripeptides[2][3]. The presence of an aromatic amino acid (Tyr) at the N-terminus and a small, neutral amino acid (Ala) are features found in many known ACE and DPP-IV inhibitors.

-

PeptideRanker: This tool provides a general probability of bioactivity. Given the known activities of similar sequences, Tyr-Ala-Gly would be expected to receive a favorable score.

-

HLP (Heart-beneficial Lipid-lowering Peptide predictor): While primarily for lipid-lowering peptides, the antihypertensive aspect often overlaps with ACE inhibition, making this a useful secondary check.

The structural features of Tyr-Ala-Gly strongly support these predictions. The phenolic hydroxyl group of the N-terminal tyrosine is a potent hydrogen donor, making it a primary driver of antioxidant activity by scavenging free radicals[4]. Furthermore, hydrophobic and aromatic residues at the C-terminus are known to contribute significantly to ACE-inhibitory activity[5]. While Glycine is at the C-terminus here, the N-terminal Tyrosine and adjacent Alanine provide a structural motif common in antihypertensive peptides[6][7].

Table 1: Summary of Predicted Bioactivities for Tyr-Ala-Gly

| Predicted Biological Activity | Rationale for Prediction | Key Amino Acid Residue(s) | Confidence Level |

| Antioxidant | Phenolic group of Tyrosine acts as a potent free-radical scavenger. Similar activity is well-documented for Tyr-containing peptides[4]. | Tyrosine (Tyr) | High |

| ACE Inhibitory | Presence of aromatic (Tyr) and hydrophobic (Ala) residues are common features of known ACE inhibitors[5][6]. | Tyrosine (Tyr), Alanine (Ala) | Medium |

| DPP-IV Inhibitory | Short peptides, particularly those with N-terminal Tyr or Pro, are frequently identified as DPP-IV inhibitors[8][9]. | Tyrosine (Tyr) | Medium |

| Antidiabetic | The closely related dipeptide Tyr-Ala shows significant antidiabetic effects by protecting pancreatic cells from oxidative stress and modulating the PI3K/Akt pathway[10][11]. | Tyrosine (Tyr), Alanine (Ala) | High (by inference) |

Part 2: Experimental Design for Validation

Following the promising in silico predictions, a structured experimental workflow is essential to validate and quantify the biological activities of Tyr-Ala-Gly. This process begins with peptide synthesis and proceeds through a series of targeted in vitro bioassays.

Overall Experimental Workflow

The logical flow from peptide acquisition to final data analysis is critical for robust and reproducible results.

Caption: Experimental workflow for validating Tyr-Ala-Gly bioactivity.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of the peptide to donate a hydrogen atom or electron to the stable DPPH radical, a standard and reliable method for assessing antioxidant potential[5].

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is proportional to the radical scavenging activity of the sample.

-

Self-Validation: Ascorbic acid or Trolox is used as a positive control, providing a benchmark for potent antioxidant activity. A blank containing only the solvent (e.g., methanol or water) is used to zero the spectrophotometer.

-

Methodology:

-

Prepare a stock solution of Tyr-Ala-Gly (e.g., 10 mg/mL) in deionized water or an appropriate buffer. Create a serial dilution to obtain a range of concentrations (e.g., 0.1 to 5 mg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution must be freshly prepared and kept in the dark.

-

In a 96-well microplate, add 100 µL of each peptide concentration to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide. The IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the peptide concentration.

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the peptide's ability to inhibit ACE, a key enzyme in the regulation of blood pressure[12].

-

Principle: ACE catalyzes the hydrolysis of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). This hydrolysis leads to a decrease in absorbance at 340 nm. An ACE inhibitor will slow this reaction, resulting in a smaller change in absorbance.

-

Self-Validation: Captopril, a well-known ACE inhibitor drug, serves as the positive control[12]. A negative control contains all reaction components except the inhibitor, representing 100% enzyme activity.

-

Methodology:

-

Prepare solutions: ACE from rabbit lung (e.g., 0.1 U/mL), the substrate FAPGG (e.g., 0.5 mM), and Tyr-Ala-Gly at various concentrations in a suitable buffer (e.g., 100 mM Tris-HCl with 0.3 M NaCl, pH 8.3).

-

In a UV-transparent 96-well plate, pre-incubate 20 µL of the peptide solution (or Captopril/buffer) with 20 µL of the ACE solution for 10 minutes at 37°C.

-

Initiate the reaction by adding 200 µL of the FAPGG substrate solution.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a temperature-controlled microplate reader.

-

-

Data Analysis: The rate of reaction (slope of the absorbance vs. time curve) is calculated for each concentration. ACE Inhibition (%) = [(Slope_control - Slope_sample) / Slope_control] * 100 The IC50 value is determined by plotting the inhibition percentage against the peptide concentration[6]. Further analysis using Lineweaver-Burk plots can determine the mode of inhibition (e.g., competitive, non-competitive)[12].

Part 3: Mechanistic Insights and Potential Signaling Pathways

Understanding the molecular mechanisms by which Tyr-Ala-Gly exerts its effects is crucial for its development as a therapeutic or functional ingredient.

Antioxidant and Antidiabetic Mechanism

The predicted antioxidant activity of Tyr-Ala-Gly is directly linked to its potential antidiabetic effects. In type 2 diabetes, pancreatic β-cells are often under high oxidative stress, which impairs insulin secretion[10]. By scavenging reactive oxygen species (ROS), Tyr-Ala-Gly can protect these cells. This mechanism is strongly supported by studies on the dipeptide Tyr-Ala, which was shown to protect pancreatic INS-1 cells from H₂O₂-induced oxidative stress, erase ROS, and promote insulin secretion[11].

This protective effect is likely mediated through the PI3K/Akt signaling pathway , a critical regulator of cell survival and metabolism. Oxidative stress can inhibit this pathway, leading to apoptosis. An antioxidant peptide like Tyr-Ala-Gly can restore its function.

Caption: Proposed antioxidant mechanism of Tyr-Ala-Gly in pancreatic cells.

ACE Inhibition Mechanism

The predicted ACE-inhibitory activity of Tyr-Ala-Gly would contribute to antihypertensive effects. ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Peptides typically act as competitive inhibitors, binding to the active site of the ACE enzyme. The Tyrosine and Alanine residues likely play a key role in this binding interaction, occupying the hydrophobic pockets within the enzyme's active site and preventing the natural substrate from binding.

Conclusion and Future Directions

The tripeptide Tyr-Ala-Gly presents a compelling profile as a potential multi-functional bioactive compound. In silico analysis, supported by strong evidence from homologous peptides like Tyr-Ala, predicts potent antioxidant, antidiabetic, and ACE-inhibitory activities. The presence of the N-terminal tyrosine is a key structural feature driving these predicted functions.

The experimental protocols and mechanistic frameworks provided in this guide offer a clear path for the empirical validation of these properties. Future research should focus on performing these in vitro assays to determine the IC50 values for each activity. Positive results would warrant progression to cell culture models to confirm cytoprotective and anti-inflammatory effects, and ultimately, in vivo studies in animal models of hypertension and diabetes to assess true therapeutic potential. The exploration of Tyr-Ala-Gly stands as a prime example of a rational, science-driven approach to unlocking the value of naturally-derived peptides for human health.

References

- 1. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trjfas.org [trjfas.org]